

A Comprehensive Technical Guide to 3(R,S)-Hydroxy Desogestrel

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Compound of Interest

Compound Name: 3(R,S)-Hydroxy Desogestrel

CAS No.: 869627-85-0

Cat. No.: B1140785

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Abstract

This technical guide provides an in-depth analysis of **3(R,S)-Hydroxy Desogestrel**, a key metabolite and related compound of the third-generation progestin, Desogestrel. We will explore its chemical identity, physicochemical properties, and its pharmacological context within the metabolic pathway of Desogestrel. This document details established analytical methodologies for its identification and quantification, which are critical for impurity profiling and metabolic studies in pharmaceutical research and development. The causality behind experimental choices and protocols is explained to provide actionable, field-proven insights for professionals in the field.

Core Identification and Nomenclature

3(R,S)-Hydroxy Desogestrel is primarily recognized as a human metabolite of Desogestrel, a widely used synthetic progestogen in hormonal contraceptives.[1][2][3] It is also classified as "Desogestrel Related Compound B" by the United States Pharmacopeia (USP), highlighting its importance as a reference standard in quality control and impurity analysis of Desogestrel and its active form, Etonogestrel.[1]

Chemical and Physical Properties

A precise understanding of the compound's properties is fundamental for its handling, analysis, and storage.

Property	Value	Source(s)
CAS Number	869627-85-0	[1][2][4][5]
Molecular Formula	C22H30O2	[1][4]
Molecular Weight	326.48 g/mol	[1][4]
Appearance	White to Off-White Solid	[1][2]
Storage Conditions	2-8°C Refrigerator or -20°C Freezer, Under Inert Atmosphere	[1][2]
Solubility	Slightly soluble in Chloroform and Methanol	[2]

Synonyms and Chemical Names

The compound is referenced by several names across scientific literature and chemical catalogs:

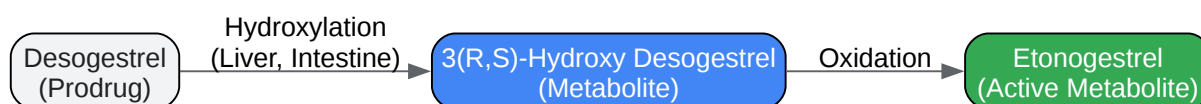
- (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol[1]
- 13-Ethyl-3-hydroxy-11-methylene-18,19-dinor-17 α -pregn-4-en-20-yn-17-ol[1][2]
- Desogestrel Related Compound B (USP)[1]
- 3-Hydroxy-desogestrel[5][6]

Pharmacological Context and Metabolic Pathway

Desogestrel (CAS: 54024-22-5) is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[7][8] Upon oral administration, Desogestrel is rapidly and almost completely converted in the liver and intestinal wall into its biologically active metabolite, Etonogestrel (also known as 3-keto-desogestrel).[7][9][10]

3(R,S)-Hydroxy Desogestrel is an intermediate in this metabolic conversion and also a metabolite itself. The hydroxylation at the C3 position is a key step. Subsequent oxidation of the 3-hydroxy group leads to the formation of the active 3-keto metabolite, Etonogestrel.[11] Therefore, monitoring **3(R,S)-Hydroxy Desogestrel** is crucial for understanding the pharmacokinetics and metabolism of Desogestrel.

The metabolic conversion can be visualized as follows:



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Caption: Metabolic activation of Desogestrel to Etonogestrel.

Synthesis and Formation

While **3(R,S)-Hydroxy Desogestrel** is primarily studied as a metabolite, its presence as a process-related impurity in the synthesis of Desogestrel is also a critical consideration for drug manufacturers. The total synthesis of Desogestrel is a complex, multi-step process, often starting from steroid precursors.[12][13][14] During these synthetic routes, incomplete oxidation or side reactions can lead to the formation of hydroxylated analogues like **3(R,S)-Hydroxy Desogestrel**. Therefore, robust analytical methods are required to detect and quantify such impurities to ensure the final active pharmaceutical ingredient (API) meets stringent purity specifications.

Analytical Methodologies

The quantification of **3(R,S)-Hydroxy Desogestrel** in biological matrices and in the API is essential for pharmacokinetic studies and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.

Experimental Protocol: RP-HPLC for Analysis of Desogestrel and Related Compounds

This protocol is a representative method adapted from established procedures for the analysis of Desogestrel and its metabolites.^{[15][16][17]} The choice of a reversed-phase (RP) C18 column is based on its proven efficacy in separating steroids of similar polarity. A gradient elution is often necessary to resolve the parent drug from its various metabolites and impurities within a reasonable timeframe.

Objective: To separate and quantify **3(R,S)-Hydroxy Desogestrel** from Desogestrel and Etonogestrel.

Step 1: Sample Preparation (from Biological Matrix, e.g., Plasma)

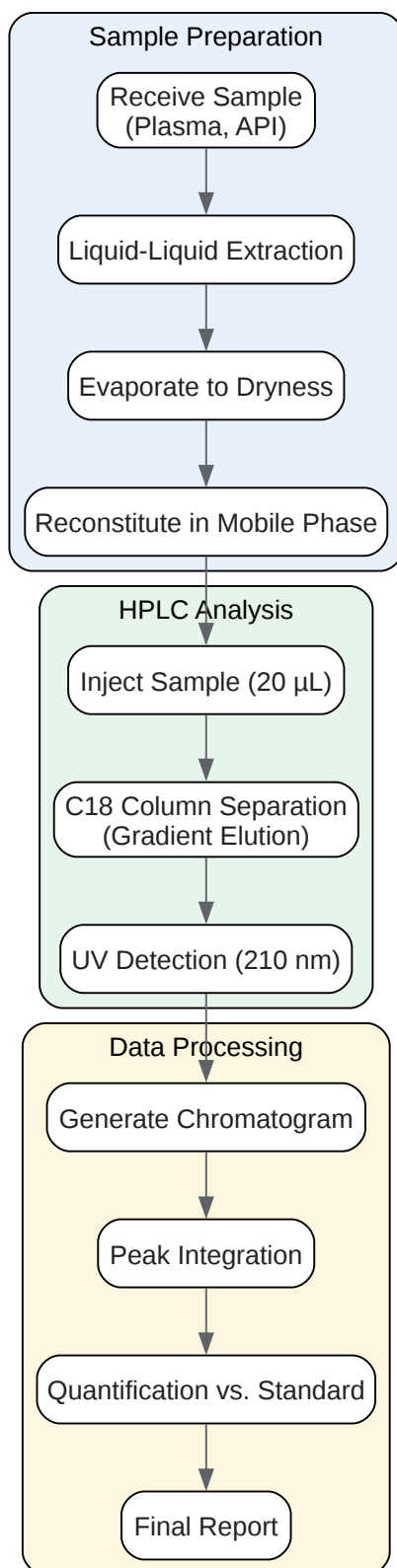
- To 1 mL of the plasma sample, add an internal standard.
- Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture).
- Vortex the mixture for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.^[15]
- Inject a 20 µL aliquot into the HPLC system.^[16]

Step 2: Chromatographic Conditions The following table summarizes the instrumental parameters for the analysis. The gradient elution allows for the separation of compounds with differing polarities.

Parameter	Specification	Rationale
Column	C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)	Industry standard for steroid separation, providing excellent resolution and peak shape.
Mobile Phase A	Water	Aqueous component for reversed-phase chromatography.
Mobile Phase B	Acetonitrile	Organic modifier; its gradient controls the elution of the analytes.
Gradient Elution	Start at 55% B, increase to 100% B over 15 min, hold for 5 min	This gradient effectively separates the more polar 3-Hydroxy Desogestrel from the less polar Desogestrel and Etonogestrel. [15]
Flow Rate	1.0 mL/min	Provides optimal separation efficiency without generating excessive backpressure. [16]
Column Temperature	Ambient or 30°C	Ensures reproducible retention times.
Detection	UV at 210 nm	Steroids typically exhibit absorbance in the low UV range; 210 nm provides good sensitivity for these compounds. [17]
Injection Volume	20 µL	A standard volume for achieving good sensitivity and peak shape. [16]

Analytical Workflow Visualization

The entire process from sample receipt to data analysis can be outlined in a logical workflow.



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Caption: Workflow for HPLC analysis of **3(R,S)-Hydroxy Desogestrel**.

Conclusion for the Field

For researchers and drug development professionals, **3(R,S)-Hydroxy Desogestrel** is more than a mere chemical entity; it is a critical analyte in the study of Desogestrel's pharmacology and a key quality attribute in its manufacturing. A thorough understanding of its properties and the application of robust, validated analytical methods are paramount for ensuring the safety, efficacy, and quality of Desogestrel-containing pharmaceutical products. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.

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